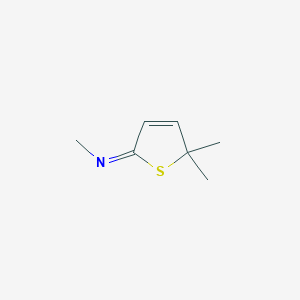![molecular formula C8H10O3S B14232748 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine CAS No. 403700-06-1](/img/structure/B14232748.png)
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine is a heterocyclic compound that features a unique structure incorporating a thiophene ring fused with a trioxonine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with trioxane in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
科学的研究の応用
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism by which 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Another heterocyclic compound with a similar thiophene ring structure.
2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine: A compound with a benzene ring fused to a trioxonine ring, differing in the aromatic system.
Uniqueness
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine is unique due to its specific ring fusion pattern and the presence of both sulfur and oxygen heteroatoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
特性
CAS番号 |
403700-06-1 |
|---|---|
分子式 |
C8H10O3S |
分子量 |
186.23 g/mol |
IUPAC名 |
2,3,5,6-tetrahydrothieno[3,4-b][1,4,7]trioxonine |
InChI |
InChI=1S/C8H10O3S/c1-3-10-7-5-12-6-8(7)11-4-2-9-1/h5-6H,1-4H2 |
InChIキー |
TVELHPABJYRNDL-UHFFFAOYSA-N |
正規SMILES |
C1COC2=CSC=C2OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



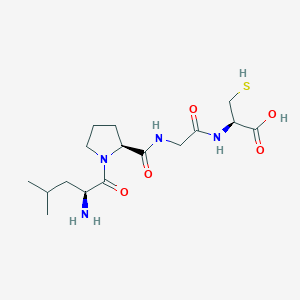
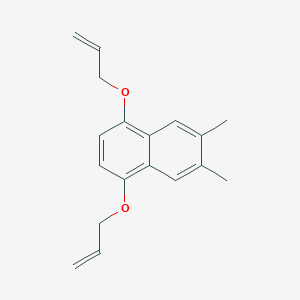
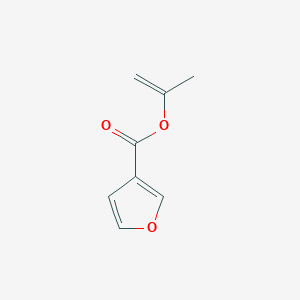
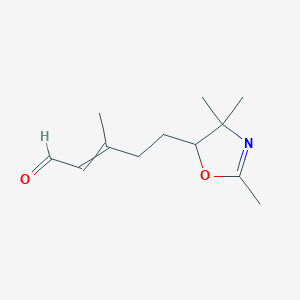
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
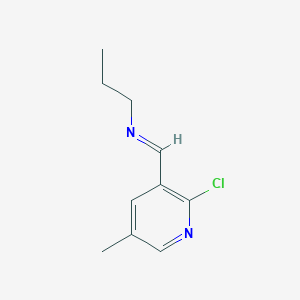
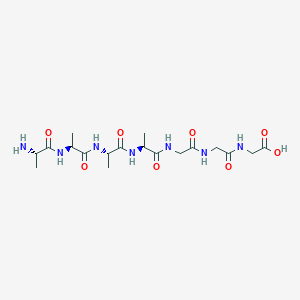

![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
